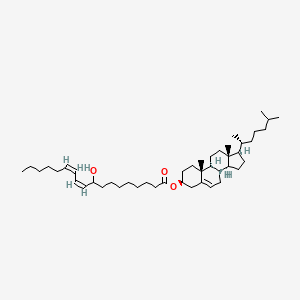

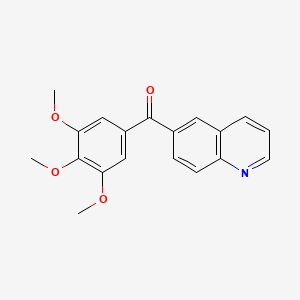

(+/-)-Acide 9-hydroxy-10E,12Z-octadecadiénoïque, ester cholestérylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is widely used in scientific research, particularly in the fields of:

Chemistry: Studying lipid oxidation and esterification reactions.

Biology: Investigating the role of oxidized lipids in cellular processes and signaling pathways.

Medicine: Exploring its involvement in cardiovascular diseases, particularly atherosclerosis.

Industry: Developing lipid-based drug delivery systems and studying lipid metabolism.

Mécanisme D'action

Target of Action

The primary target of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

The compound interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Biochemical Pathways

The compound affects the biochemical pathways involving cholesterol and cholesteryl esters. Lysosomal acid lipase (LAL), encoded by the lipase A (LIPA) gene in humans, is the only known enzyme active at an acidic pH in the lysosome that hydrolyzes cholesteryl esters (CEs) and triglycerides . The critical roles of LAL in physiology and diseases are demonstrated by the phenotypes seen in mice and humans with LAL deficiency .

Result of Action

The result of the compound’s action is a decrease in the amount of cholesterol esters transferred into the bloodstream, which ultimately slows atherosclerosis . This is achieved by increasing the rigidity of CETP binding to HDL, which reduces the transfer of cholesterol esters from HDL to LDL .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester typically involves the esterification of 9-hydroxy-10E,12Z-octadecadienoic acid with cholesterol. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent quality control measures in place.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, which are often studied for their biological effects.

Hydrolysis: The ester bond can be hydrolyzed by enzymes such as cholesterol esterase, resulting in the release of cholesterol and the hydroxy fatty acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and lipoxygenases.

Hydrolysis: Enzymatic hydrolysis typically involves cholesterol esterase under physiological conditions.

Major Products

Oxidation: Oxidized derivatives of the hydroxy fatty acid.

Hydrolysis: Free cholesterol and 9-hydroxy-10E,12Z-octadecadienoic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesteryl oleate: Another cholesteryl ester, but with oleic acid instead of 9-hydroxy-10E,12Z-octadecadienoic acid.

Cholesteryl linoleate: Contains linoleic acid and is also involved in lipid metabolism.

Uniqueness

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is unique due to the presence of the hydroxy group and the specific configuration of the double bonds in the fatty acid chain. This structure influences its reactivity and biological functions, making it a valuable compound for studying lipid oxidation and its effects on health .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-SOGVISAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)

![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)